molecular formula C16H21BN2O4 B13481962 methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate

methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate

Cat. No.: B13481962
M. Wt: 316.2 g/mol
InChI Key: FURYMKIUBKMIMV-UHFFFAOYSA-N
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Description

Methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate is a complex organic compound that features a boronic ester group and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The indazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group typically yields boronic acids, while reduction can produce various indazole derivatives.

Scientific Research Applications

Methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The indazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate is unique due to its combination of a boronic ester group and an indazole moiety This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis

Properties

Molecular Formula

C16H21BN2O4

Molecular Weight

316.2 g/mol

IUPAC Name

methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]acetate

InChI

InChI=1S/C16H21BN2O4/c1-15(2)16(3,4)23-17(22-15)12-6-7-13-11(8-12)9-18-19(13)10-14(20)21-5/h6-9H,10H2,1-5H3

InChI Key

FURYMKIUBKMIMV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)CC(=O)OC

Origin of Product

United States

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